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Introduction

Copy Number Variations (CNVs) are a significant class of structural genomic variants
implicated in a wide range of human diseases, including cancers and developmental disorders.
While whole-genome sequencing provides a comprehensive view of CNVs, targeted
sequencing panels and exome sequencing are often more cost-effective and generate a large
amount of data. A substantial portion of reads from targeted sequencing, often up to 70%, fall
outside the intended target regions.[1][2] This "off-target" data represents a valuable and often
underutilized resource for genome-wide CNV detection.

SavvyCNV is a powerful bioinformatics tool designed to leverage these off-target reads from
targeted sequencing and exome data to call CNVs across the entire genome.[1][2][3] This
allows for a more comprehensive analysis from existing datasets, potentially increasing
diagnostic yield without the need for additional, costly experiments.[3][4][5] SavvyCNV
analyzes read depth to identify deletions and duplications and has been shown to outperform
other CNV callers in its ability to detect CNVs, especially those smaller than 200kbp, from off-
target data.[2][6]

These application notes provide a detailed workflow for utilizing SavvyCNV to analyze targeted
sequencing data, from initial library preparation to the final interpretation of CNV calls.
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Experimental Workflow and Signaling Pathways

The overall workflow for CNV analysis using targeted sequencing data and SavvyCNV
involves several key stages, from sample preparation to data analysis. The following diagram
illustrates the logical flow of this process.
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Figure 1: SavvyCNV Analysis Workflow
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Caption: Overall workflow from genomic DNA to biological interpretation of CNVs using
SavvyCNV.

Experimental Protocols

A crucial step in obtaining high-quality data for SavvyCNV analysis is the preparation of the
targeted sequencing library. The following protocol provides a generalized methodology for this
process. Specific details may vary based on the chosen target enrichment kit (e.g., Agilent
SureSelect, lllumina DNA Prep with Enrichment).

Protocol 1: Targeted Sequencing Library Preparation
e Genomic DNA Extraction and QC:

o Extract high-quality genomic DNA (gDNA) from the samples of interest (e.g., blood,
tissue).

o Quantify the extracted gDNA using a fluorometric method (e.g., Qubit) and assess its
purity using a spectrophotometer (A260/A280 ratio of 1.8-2.0).

o Evaluate gDNA integrity using gel electrophoresis. High molecular weight DNA is
preferred.

* DNA Fragmentation:

o Fragment the gDNA to the desired size range (typically 150-250 bp) using either
enzymatic digestion or mechanical shearing (e.g., sonication).

o End Repair, A-tailing, and Adapter Ligation:
o Perform end-repair to create blunt-ended DNA fragments.

o Add a single 'A' nucleotide to the 3' ends of the fragments to facilitate the ligation of
sequencing adapters.

o Ligate sequencing adapters, which contain sequences for PCR amplification and binding
to the sequencer flow cell, to the DNA fragments.
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 Library Amplification (Pre-hybridization):

o Amplify the adapter-ligated library using PCR to generate sufficient material for
hybridization. Use a minimal number of cycles to avoid PCR bias.

e Target Enrichment (Hybridization):

o Hybridize the amplified library with biotinylated probes specific to the genomic regions of
interest.

o Capture the probe-hybridized DNA fragments using streptavidin-coated magnetic beads.
o Wash the beads to remove non-specifically bound, off-target DNA fragments.
 Library Amplification (Post-hybridization):

o Amplify the captured, enriched library using PCR to add index sequences (barcodes) for
multiplexing and to generate enough material for sequencing.

e Library Quantification and Quality Control:

o Quantify the final library using qPCR to determine the concentration of sequenceable
molecules.

o Assess the size distribution of the final library using an automated electrophoresis system
(e.g., Agilent Bioanalyzer).

e Sequencing:

o Pool indexed libraries and sequence them on a compatible next-generation sequencing
platform (e.g., lllumina NovaSeq).

Data Analysis Workflow with SavvyCNV

The bioinformatics analysis begins with the raw sequencing data and culminates in a list of
detected CNVs.

1. Data Pre-processing:
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o FASTQ Generation: Raw sequencing data is converted to FASTQ format.

o Alignment: Reads are aligned to a reference human genome (e.g., hg19/GRCh37) using an
aligner like BWA-MEM.[5]

« BAM/CRAM Generation: The aligned reads are stored in SAM/BAM format. For efficient
storage, BAM files can be converted to the CRAM format, which requires the reference
genome for decompression.[7][8] The resulting files should be sorted by coordinate.

2. SavvyCNV Analysis:

The core of the CNV detection is performed using the SavvySuite of tools.[9]

Step 1: Generate Coverage Statistics with CoverageBinner

CoverageBinner processes the aligned BAM or CRAM files to create coverage statistics files. It
divides the genome into bins and counts the number of reads in each.

Example Command:

Parameter Description Default Value

Path to the reference genome )
R _ N/A (Required)
FASTA file.

Directory to write the output )
-0 ) ] Current directory
.coverageBinner files.

-d Bin size in base pairs. 200

Minimum mapping quality for
-mmq 30
reads.

Step 2: Perform CNV Calling with SavvyCNV

SavvyCNV takes the .coverageBinner files as input, performs noise reduction, and calls CNVs.

Example Command:
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Step 3: Joint Calling (Optional but Recommended)

For improved accuracy, especially with a large number of samples, a joint calling step can be
performed.

Example Command:
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SavvyCNV
Parameter

Description

Default Value

Impact on Analysis

Bin size in base pairs
for CNV calling. Must
be a multiple of the
CoverageBinner bin

size.

N/A (Required)

Larger bin sizes
improve precision for
large CNVs but may
miss smaller ones. A
good starting point for
off-target analysis is
200,000.[3]

-trans

Transition probability
for the Viterbi

algorithm.

0.00001

Increasing this value
increases sensitivity

and the false positive
rate.[10]

-SvV

Number of singular
vectors to remove for

noise reduction.

This parameter helps
in reducing systematic
noise. It must be less
than the number of

samples.[10]

-case / -control

Designate samples as
cases (for CNV
calling) or controls (for
building the

reference).

All samples are cases.

Explicitly defining
controls can improve

accuracy.

Outputs a file with the

Useful for detailed

inspection and

-data raw data used for Not generated. visualization of read
CNV calling. depth in specific
regions.[9]
Recommended for
Adds a header to the o ]
-headers No header. easier interpretation of

output CNV list file.

the output file.[10]

Interpretation of SavvyCNV Output
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The primary output of SavvyCNV is a tab-separated cnv_list.csv file. With the -headers option,

the columns are as follows:

Column Header

Description

Chromosome The chromosome on which the CNV is located.
CNV_start The start coordinate of the CNV.
CNV_end The end coordinate of the CNV.

Deletion_duplication

Indicates whether the CNV is a "deletion" or

"duplication”.

Num_evidence_chunks

The number of genomic chunks (bins) that

support the CNV call.

Width_in_chunks

The total width of the CNV in chunks, including

any noisy chunks within the region.

Phred_score

The Phred-scaled quality score for the CNV call.

Higher scores indicate higher confidence.

Phred_per_chunk

The Phred score divided by the width of the
CNV in chunks. Values greater than 10 are

typically associated with valid CNVs.[10]

Relative_dosage

The estimated relative copy number (e.g., ~0.5

for a heterozygous deletion).

Filename

The input .coverageBinner file corresponding to

the sample.

The log_messages.txt file provides a summary for each sample, including a "noisyness" score,

which should ideally be below 0.2 for reliable results.[10]

Conclusion

SavvyCNV provides a robust and validated method for detecting genome-wide CNVs from the

off-target reads of targeted sequencing experiments.[2][3][5] This approach maximizes the

utility of existing sequencing data, offering a cost-effective means to increase the diagnostic
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and research value of targeted sequencing studies. By following the detailed protocols and
data analysis workflow outlined in these application notes, researchers can effectively integrate
SavvyCNV into their analysis pipelines to gain deeper insights into the role of CNVs in their
areas of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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